Lithium;methyl-phenyl-trimethylsilylsilanide
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Overview
Description
Lithium;methyl-phenyl-trimethylsilylsilanide is an organolithium compound that features a lithium atom bonded to a methyl-phenyl-trimethylsilylsilanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;methyl-phenyl-trimethylsilylsilanide can be synthesized through the reaction of methyl-phenyl-trimethylsilylsilanide chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions, and ensuring proper handling and storage of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Lithium;methyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Lithium;methyl-phenyl-trimethylsilylsilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;methyl-phenyl-trimethylsilylsilanide involves the reactivity of the lithium atom and the silicon-containing group. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection and can influence the reactivity of the compound by stabilizing intermediates .
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the phenyl group.
Bis(trimethylsilyl)methyllithium: Contains two trimethylsilyl groups instead of one.
Tris(trimethylsilyl)methyllithium: Contains three trimethylsilyl groups.
Uniqueness
Lithium;methyl-phenyl-trimethylsilylsilanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which provides a distinct reactivity profile compared to other organolithium compounds. This combination allows for unique applications in organic synthesis and material science .
Properties
CAS No. |
823207-38-1 |
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Molecular Formula |
C10H17LiSi2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
lithium;methyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C10H17Si2.Li/c1-11(12(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
InChI Key |
MOLWQNFEDSPGFO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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